4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a unique substituent at the 4-position: an amino-methoxycarbonyl-methyl group. This compound is structurally characterized by the presence of a methoxycarbonyl (ester) moiety linked to a methylene bridge and an amino group, conferring both polar and reactive properties. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes .
For example, outlines a multi-step synthesis involving BH₃-THF reduction and LC-MS/NMR characterization, which could be adapted for this compound . Such derivatives are frequently employed as intermediates in medicinal chemistry for the development of kinase inhibitors, G protein-coupled receptor (GPCR) agonists, and protease inhibitors .
Properties
IUPAC Name |
tert-butyl 4-[(1S)-1-amino-2-methoxy-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQYYUIIOHOLI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149930 | |
| Record name | Methyl (αS)-α-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368866-12-0 | |
| Record name | Methyl (αS)-α-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (αS)-α-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of the amino group using a tert-butyl ester, followed by the introduction of the methoxycarbonyl-methyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
One of the primary applications of this compound is in the synthesis of peptides. The tert-butyl ester group serves as a protective group, allowing for selective reactions during peptide coupling reactions. The compound can be used as a building block for the synthesis of biologically active peptides, particularly those that require the incorporation of piperidine derivatives.
Drug Development
Research has shown that derivatives of piperidine compounds exhibit various pharmacological activities, including anti-inflammatory and analgesic properties. The incorporation of the amino and methoxycarbonyl groups enhances the bioactivity and solubility of the resultant compounds, making them suitable candidates for drug development.
Neuroscience Research
Neurotransmitter Modulation
Piperidine derivatives have been studied for their potential role in modulating neurotransmitter systems. The structure of 4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester suggests that it may interact with receptors involved in neurotransmission, particularly those associated with amino acids like glycine and glutamate.
Case Study: Glycine Receptor Agonism
In a study exploring glycine receptor agonists, compounds similar to this piperidine derivative were shown to enhance inhibitory neurotransmission in neuronal cultures. This highlights its potential use in developing treatments for neurological disorders where glycinergic signaling is compromised.
Synthetic Organic Chemistry
Versatile Intermediate
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as hydrolysis and amination, makes it valuable in creating complex organic molecules.
Example Reaction Pathways
- Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which can then participate in further synthetic reactions.
- Amination: The amino group can be modified to introduce various substituents, expanding the diversity of synthesized compounds.
Material Science
Polymer Chemistry
The piperidine moiety can be incorporated into polymeric materials to enhance properties such as flexibility and thermal stability. Research into polymer composites has indicated that incorporating piperidine derivatives can improve mechanical properties and thermal resistance.
Mechanism of Action
The mechanism of action of 4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-1-carboxylic Acid tert-Butyl Ester Derivatives
Key Observations:
Polarity and Solubility: The amino-methoxycarbonyl-methyl substituent (target compound) exhibits higher polarity than analogues like 4-(5-Amino-pyrazol-1-yl) due to its ester and amino groups, suggesting better solubility in polar aprotic solvents . The 2-aminoethoxy derivative () demonstrates superior aqueous solubility, making it suitable for intravenous formulations .
Reactivity: The chloro-acetyl group in facilitates nucleophilic substitution reactions, enabling covalent binding to biological targets . In contrast, the carboxymethyl-amino group () participates in coordination chemistry, useful for synthesizing metal complexes .
Pharmacological Applications :
- Pyrazole-containing derivatives () are prevalent in kinase inhibitor design due to their ability to mimic ATP-binding motifs .
- Chiral compounds like show selectivity in GPCR modulation, critical for minimizing off-target effects .
Research Findings and Industrial Relevance
- Synthetic Flexibility : The Boc group allows for orthogonal deprotection under acidic conditions, enabling sequential functionalization of the piperidine ring. For instance, highlights a palladium-catalyzed coupling reaction to introduce aryl groups .
- Biological Activity: Compounds with aminoalkyl substituents (e.g., ) exhibit improved blood-brain barrier penetration, as demonstrated in preclinical CNS studies . In contrast, bulkier groups like cyclopropyl-amino () enhance metabolic stability .
- Safety Profiles: Chlorinated derivatives () require careful handling due to lachrymatory and irritant properties, as noted in safety data sheets .
Biological Activity
Overview
4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 368866-12-0) is a complex organic compound characterized by its piperidine ring structure, amino group, and tert-butyl ester functionality. This unique combination of functional groups contributes to its diverse biological activities and potential applications in pharmaceutical research and development.
The compound has the molecular formula and a molecular weight of 272.34 g/mol. Its structural features allow for various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.
Biological Activities
- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on specific kinases, including ERK5. Inhibitors derived from similar piperidine structures have been shown to suppress kinase activity, which is crucial in cancer therapy .
- Pharmacokinetics : Studies on related compounds suggest that modifications can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability and reduced clearance rates in vivo . For example, certain derivatives have shown low clearance rates and favorable half-lives in mouse models.
- Antibacterial Properties : Some studies highlight the antibacterial potential of piperidine derivatives, suggesting that modifications to the basic structure can enhance their efficacy against bacterial strains .
Table 1: Summary of Biological Activities
Synthetic Routes
The synthesis of this compound typically involves:
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized using tert-butyl ester protection strategies?
- Methodological Answer : The tert-butyl (Boc) group is widely used to protect amines during multi-step syntheses. A typical protocol involves:
Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) .
Coupling : Introducing functional groups (e.g., methoxycarbonyl-methyl) via nucleophilic substitution or condensation reactions. For example, coupling with activated esters in methanol under reflux with triethylamine (TEA) as a base .
Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2–4 hours, followed by neutralization and purification via column chromatography .
- Key Optimization Factors :
- Use HPLC-MS to monitor reaction progress and ensure >95% purity .
- Control TFA stoichiometry to avoid over-acidification, which can degrade sensitive functional groups .
Q. What analytical techniques are critical for characterizing the compound’s purity and structure?
- Methodological Answer :
- HPLC-MS : Determines molecular weight (e.g., [M+H]⁺ peaks) and purity (retention time consistency). For example, a retention time of 2.5–3.0 min with a C18 column and acetonitrile/water gradient .
- NMR Spectroscopy :
- ¹H-NMR : Identifies proton environments (e.g., tert-butyl singlet at δ 1.37–1.52 ppm, piperidine protons at δ 2.70–4.55 ppm) .
- ¹³C-NMR : Confirms carbonyl carbons (e.g., Boc carbonyl at δ 155–160 ppm) .
- Comparison Table :
| Technique | Key Data | Example from Evidence |
|---|---|---|
| HPLC-MS | [M+H]⁺ = 308.2, purity >95% | |
| ¹H-NMR | δ 1.52 (s, 9H, Boc), δ 4.25–4.45 (m, piperidine) |
Q. What are the best practices for purifying intermediates after tert-butyl deprotection?
- Methodological Answer :
- Post-Deprotection Workup : After TFA removal, neutralize with saturated NaHCO₃ and extract with ethyl acetate (3×) to isolate the free amine .
- Chromatography : Use silica gel columns with gradients like hexane/ethyl acetate (1:1 to 0:100) or DCM/methanol (95:5) for polar intermediates .
- Yield Optimization : Pre-purify crude products via trituration with cold diethyl ether to remove residual TFA .
Advanced Research Questions
Q. How can contradictions between mass spectrometry and NMR data during structural elucidation be resolved?
- Methodological Answer :
- Scenario : A molecular ion [M+H]⁺ matching the expected mass but unexpected NMR signals (e.g., missing tert-butyl peaks).
- Resolution Steps :
Confirm Purity : Re-analyze via HPLC-MS to rule out impurities (e.g., residual solvents or side products) .
2D-NMR : Use HSQC or HMBC to correlate ambiguous proton and carbon signals, verifying connectivity .
Alternative Ionization : Employ APCI-MS instead of ESI-MS to detect low-polarity fragments .
- Case Study : In , APCI-MS confirmed the correct molecular ion ([M+H]⁺ = 243.2) despite overlapping NMR signals .
Q. How to design multi-step syntheses incorporating this compound as a building block for drug discovery?
- Methodological Answer :
- Stepwise Strategy :
Functionalization : Introduce pharmacophores (e.g., pyrimidine or indole rings) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Deprotection-Coupling Cycles : Use Boc protection to sequentially add substituents. For example, after deprotection, react with activated carboxylic acids using TBTU/ammonium carbonate in acetonitrile .
- Example Pathway :
- Step 1 : Catalytic hydrogenation (H₂/Pd-C) to reduce double bonds in intermediates .
- Step 2 : Copper-mediated cyclization (e.g., CH₂I₂/t-butyl nitrite) to form heterocycles .
- Yield Table :
| Step | Reaction | Yield | Reference |
|---|---|---|---|
| 1 | Hydrogenation | 99% | |
| 2 | Cyclization | 74% |
Q. What methodologies are used to evaluate the compound’s biological activity in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Test against Aurora A or GSK-3β using fluorescence polarization assays .
- Receptor Binding : Screen for neurotensin receptor (NTSR1) agonism via calcium flux assays .
- In Vivo Models : Administer in rodent hyperactivity models (e.g., CLOCK mutants) at 10–50 mg/kg doses .
- Data Interpretation : Use dose-response curves (IC₅₀/EC₅₀) and compare to positive controls (e.g., staurosporine for kinases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
